molecular formula C13H14N2O3S B14303976 [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine CAS No. 118316-89-5

[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine

Cat. No.: B14303976
CAS No.: 118316-89-5
M. Wt: 278.33 g/mol
InChI Key: UOOZBQWGIPJCID-UHFFFAOYSA-N
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Description

[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine: is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a methoxybenzene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with phenylhydrazine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine can undergo oxidation reactions, leading to the formation of corresponding azo compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biochemical Research: It can be used in the study of enzyme mechanisms and inhibition.

Industry:

    Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine exerts its effects depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

    [4-(4-Methoxybenzene-1-sulfonyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine group.

    [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydroxylamine: Contains a hydroxylamine group instead of a hydrazine group.

Uniqueness:

    Hydrazine Group: The presence of the hydrazine group in [4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine imparts unique reactivity, making it suitable for specific chemical transformations that are not possible with the amine or hydroxylamine analogs.

    Versatility: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

118316-89-5

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylphenyl]hydrazine

InChI

InChI=1S/C13H14N2O3S/c1-18-11-4-8-13(9-5-11)19(16,17)12-6-2-10(15-14)3-7-12/h2-9,15H,14H2,1H3

InChI Key

UOOZBQWGIPJCID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NN

Origin of Product

United States

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